molecular formula C18H15NS B14743240 2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline CAS No. 2688-98-4

2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline

Cat. No.: B14743240
CAS No.: 2688-98-4
M. Wt: 277.4 g/mol
InChI Key: UEYNDLWLBUDAKQ-UHFFFAOYSA-N
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Description

2-[([1,1’-Biphenyl]-2-yl)sulfanyl]aniline is an organic compound characterized by the presence of a biphenyl group attached to an aniline moiety through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[([1,1’-Biphenyl]-2-yl)sulfanyl]aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-bromobiphenyl with thiourea to form 2-(biphenyl-2-ylthio)aniline. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[([1,1’-Biphenyl]-2-yl)sulfanyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated biphenyl derivatives.

Scientific Research Applications

2-[([1,1’-Biphenyl]-2-yl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[([1,1’-Biphenyl]-2-yl)sulfanyl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur atom in the compound can form strong interactions with metal ions, which may be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[([1,1’-Biphenyl]-2-yl)sulfanyl]aniline is unique due to the presence of a sulfur atom linking the biphenyl and aniline groups. This sulfur linkage imparts distinct chemical reactivity and potential biological activity compared to its oxygen or carbon-linked analogs.

Properties

CAS No.

2688-98-4

Molecular Formula

C18H15NS

Molecular Weight

277.4 g/mol

IUPAC Name

2-(2-phenylphenyl)sulfanylaniline

InChI

InChI=1S/C18H15NS/c19-16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,19H2

InChI Key

UEYNDLWLBUDAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2SC3=CC=CC=C3N

Origin of Product

United States

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